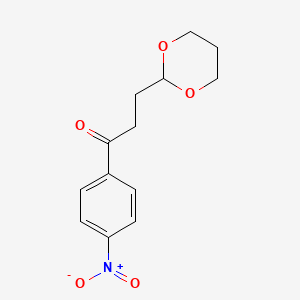

3-(1,3-Dioxan-2-YL)-4'-nitropropiophenona

Descripción general

Descripción

3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone: is an organic compound that features a 1,3-dioxane ring and a nitro group attached to a propiophenone backbone

Aplicaciones Científicas De Investigación

Chemistry: 3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective reactions at the dioxane ring or the nitro group.

Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a building block for the synthesis of pharmaceuticals. Its nitro group can be reduced to an amine, which is a common functional group in many drugs.

Industry: In the industrial sector, 3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone can be used in the production of polymers and other materials. Its stability and reactivity make it a valuable component in various chemical processes .

Mecanismo De Acción

Target of Action

The primary targets of 3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone are currently unknown. This compound is structurally similar to 1,3-dioxane derivatives

Mode of Action

Based on its structural similarity to other 1,3-dioxane derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Result of Action

Similar compounds have been shown to have various biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone typically involves the formation of the 1,3-dioxane ring through the acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The nitro group is introduced via nitration of the aromatic ring. The reaction conditions often include:

Catalysts: Brönsted or Lewis acids such as toluenesulfonic acid or zirconium tetrachloride.

Solvents: Toluene or ethanol.

Temperature: Reflux conditions are commonly used to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous removal of water using a Dean-Stark apparatus or molecular sieves can be employed to drive the acetalization reaction to completion .

Análisis De Reacciones Químicas

Types of Reactions: 3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as nickel or rhodium, or chemical reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution, OsO4 in organic solvents.

Reduction: H2/Ni, H2/Rh, LiAlH4 in ether.

Substitution: NaOCH3 in methanol, RMgX in ether.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted aromatic compounds.

Comparación Con Compuestos Similares

1,3-Dioxane derivatives: These compounds share the dioxane ring structure and exhibit similar chemical reactivity.

Nitropropiophenone derivatives: Compounds with a nitro group on the aromatic ring and a propiophenone backbone.

Uniqueness: 3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone is unique due to the combination of the dioxane ring and the nitro group, which provides a distinct set of chemical properties and reactivity. This combination allows for selective reactions and applications that are not possible with other similar compounds .

Actividad Biológica

3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone is a compound of interest due to its potential biological activities, particularly in antiviral and anticancer research. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a dioxane ring, which has been associated with various biological activities, including antiviral and anticancer effects. The synthesis of this compound typically involves multi-step reactions that incorporate the dioxane moiety into the final structure, often utilizing starting materials such as nitropropiophenones and dioxane derivatives.

Antiviral Activity

Research indicates that compounds related to 3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone exhibit notable antiviral properties. For instance, derivatives with dioxane rings have been tested against alphaviruses such as Sindbis virus.

Key Findings:

- Cytotoxicity : In studies involving BHK cells (baby hamster kidney cells), several dioxane derivatives demonstrated low cytotoxicity at concentrations up to 1000 µM, suggesting a favorable therapeutic index for further development .

- EC50 Values : The most active compound in related studies exhibited an EC50 of 3.4 µM against viral replication, indicating significant antiviral potential .

Anticancer Activity

The anticancer properties of 3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone have also been explored. It has been shown to possess cytotoxic effects against various cancer cell lines.

Research Insights:

- Cell Line Sensitivity : In vitro assays revealed that the compound exhibits significant antitumor activity across multiple human tumor cell lines. For example, certain derivatives demonstrated IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

- Mechanism of Action : The mechanism appears to involve modulation of cellular pathways that lead to apoptosis in cancer cells, potentially through the inhibition of key enzymes involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone. Variations in substituents on the dioxane ring and the nitro group can significantly influence both antiviral and anticancer activities.

Comparative Analysis:

| Compound | EC50 (µM) | Activity Type | Cell Line |

|---|---|---|---|

| 3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone | 3.4 | Antiviral | Sindbis virus |

| Dioxane Derivative A | 14 | Antiviral | Sindbis virus |

| Dioxane Derivative B | <0.34 | Anticancer | BxPC3 (Pancreatic) |

Molecular Docking Studies

Molecular docking studies have been employed to predict how 3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone interacts with viral proteins and cancer-related targets. These studies help in understanding binding affinities and identifying potential modifications to enhance efficacy.

Case Studies

Several case studies have highlighted the effectiveness of dioxane-based compounds in overcoming drug resistance in cancer therapy:

- Multidrug Resistance Modulation : Some derivatives have shown promise as modulators to overcome multidrug resistance mechanisms in cancer cells, enhancing the efficacy of existing chemotherapeutics .

- Fungicidal Activity : Beyond antiviral and anticancer properties, related compounds have demonstrated fungicidal activity against plant pathogens, indicating a broader spectrum of biological activity .

Propiedades

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-nitrophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-12(6-7-13-18-8-1-9-19-13)10-2-4-11(5-3-10)14(16)17/h2-5,13H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXYMCQTJRUEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645935 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-24-8 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-nitrophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.